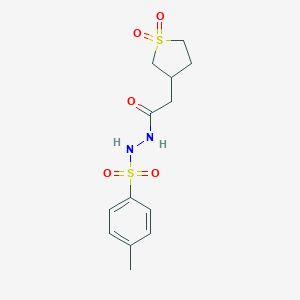
2-(1,1-dioxothiolan-3-yl)-N'-(4-methylphenyl)sulfonylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-dioxothiolan-3-yl)-N’-(4-methylphenyl)sulfonylacetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dioxothiolan ring, a sulfonyl group, and an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxothiolan-3-yl)-N’-(4-methylphenyl)sulfonylacetohydrazide typically involves multiple steps, starting with the formation of the dioxothiolan ring. This can be achieved through the oxidation of thiolane derivatives. The sulfonylacetohydrazide moiety is then introduced via a condensation reaction between sulfonyl chloride and acetohydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1-dioxothiolan-3-yl)-N’-(4-methylphenyl)sulfonylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The dioxothiolan ring can be further oxidized to introduce additional functional groups.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides.
Aplicaciones Científicas De Investigación
2-(1,1-dioxothiolan-3-yl)-N’-(4-methylphenyl)sulfonylacetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(1,1-dioxothiolan-3-yl)-N’-(4-methylphenyl)sulfonylacetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1,1-dioxothiolan-3-yl)-4-methylpyrazol-3-amine
- 2-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid
- (2S)-2-[(1,1-dioxothiolan-3-yl)amino]-4-methylpentanoic acid
Uniqueness
2-(1,1-dioxothiolan-3-yl)-N’-(4-methylphenyl)sulfonylacetohydrazide stands out due to its combination of a dioxothiolan ring and a sulfonylacetohydrazide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H18N2O5S2 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-(1,1-dioxothiolan-3-yl)-N//'-(4-methylphenyl)sulfonylacetohydrazide |
InChI |
InChI=1S/C13H18N2O5S2/c1-10-2-4-12(5-3-10)22(19,20)15-14-13(16)8-11-6-7-21(17,18)9-11/h2-5,11,15H,6-9H2,1H3,(H,14,16) |
Clave InChI |
ZFZKYTQIFXVXQP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CC2CCS(=O)(=O)C2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CC2CCS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)
![4-[2-(furan-2-yl)ethylamino]-1,1-dioxothiolan-3-ol](/img/structure/B241090.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one](/img/structure/B241093.png)

![Tert-butyl {5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methylcarbamate](/img/structure/B241099.png)
![6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B241100.png)
![3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-methoxyphenyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide](/img/structure/B241101.png)
![N-[2-(4-ethylpiperazin-1-yl)-2-phenylethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B241102.png)
![N-[2-(diethylamino)propyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B241105.png)
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B241110.png)
![N-[2-(diethylamino)propyl]-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B241111.png)
![2-{4-Methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241114.png)
![6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B241115.png)

